molecular formula C8H13N3OS B11788162 N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine

N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine

Cat. No.: B11788162
M. Wt: 199.28 g/mol
InChI Key: SJISPGQFXCVXEM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine is a chemical compound with the molecular formula C8H13N3OS and a molecular weight of 199.27 g/mol . Its structure features a pyrimidine ring, a common scaffold in medicinal chemistry, substituted with a methylsulfinyl group and a dimethylaminomethyl moiety. The compound is identified by the CAS Registry Number 1823870-62-7 . As a building block in organic synthesis, this compound's value for researchers stems from its multifunctional architecture. The pyrimidine core is a privileged structure in drug discovery, frequently found in molecules with biological activity. The presence of both the electron-rich methylsulfinyl group and the basic dimethylaminomethyl side chain makes this reagent a versatile intermediate for constructing more complex molecules. Researchers can leverage these functional groups for further chemical modifications, particularly in the development of novel heterocyclic compounds . To ensure product integrity, this material should be stored sealed in a dry environment, ideally at 2-8°C . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet for proper handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

N,N-dimethyl-1-(2-methylsulfinylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C8H13N3OS/c1-11(2)6-7-4-5-9-8(10-7)13(3)12/h4-5H,6H2,1-3H3

InChI Key

SJISPGQFXCVXEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=NC=C1)S(=O)C

Origin of Product

United States

Preparation Methods

Hydrogen Peroxide/Acetic Acid System

  • Conditions : 30% H₂O₂ in glacial acetic acid (1:2 v/v) at 25°C for 10–12 hours.

  • Yield : 76–82%.

  • Mechanism : Electrophilic oxidation without over-oxidation to sulfone.

  • Example :
    4-Methyl-2-(methylthio)pyrimidineH2O2/AcOH4-Methyl-2-(methylsulfinyl)pyrimidine\text{4-Methyl-2-(methylthio)pyrimidine} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{4-Methyl-2-(methylsulfinyl)pyrimidine} .

Oxone in Water-Acetone Mixture

  • Conditions : Oxone (2.2 equiv) in H₂O/acetone (1:1) at 0°C to 25°C for 4–6 hours.

  • Yield : 68–75%.

  • Advantage : Environmentally friendly, avoids acidic byproducts.

Comparative Analysis of Oxidation Methods

MethodOxidizing AgentSolventTemperatureYield (%)Purity (%)
H₂O₂/AcOHH₂O₂Acetic acid25°C8298
OxoneKHSO₅H₂O/acetone0–25°C7597
mCPBAmCPBACH₂Cl₂-20°C7095

Note: mCPBA (meta-chloroperbenzoic acid) is less commonly used due to cost and handling challenges.

Introduction of the Dimethylamino Group

The dimethylamino (-N(CH₃)₂) moiety is introduced via:

Nucleophilic Substitution

  • Reagents : Dimethylamine (40% aqueous) or dimethylformamide dimethyl acetal.

  • Conditions :

    • 4-Chloro-2-(methylsulfinyl)pyrimidine + excess dimethylamine, reflux in ethanol (12 hours).

    • Yield: 65–70%.

Reductive Amination

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Conditions :
    2-(Methylsulfinyl)-4-pyrimidinecarbaldehyde+dimethylamineNaBH3CNTarget compound\text{2-(Methylsulfinyl)-4-pyrimidinecarbaldehyde} + \text{dimethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound}

    • Yield: 60–68%.

Industrial-Scale Synthesis Considerations

  • Continuous Flow Reactors : Enhance oxidation efficiency and safety by minimizing exothermic risks.

  • Purification :

    • Chromatography : Silica gel column (ethyl acetate/hexane, 3:7).

    • Recrystallization : DMF/water (1:5) for >99% purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic displacement at the C2 and C4 positions. The methylsulfinyl group at C2 enhances electrophilicity through inductive effects, enabling substitution with amines, thiols, or alkoxides:

Example reaction :

N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine+R-NH2N,N-Dimethyl-1-(2-(R-amino)pyrimidin-4-yl)methanamine+CH3SO\text{this compound} + \text{R-NH}_2 \rightarrow \text{N,N-Dimethyl-1-(2-(R-amino)pyrimidin-4-yl)methanamine} + \text{CH}_3\text{SO}^-

Key findings :

  • Substitution at C2 occurs preferentially due to the sulfinyl group’s electron-withdrawing nature.

  • Reactions proceed in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C .

  • Yields range from 50–85%, depending on the nucleophile’s steric bulk .

Oxidation-Reduction Pathways

The methylsulfinyl group undergoes redox transformations, enabling modulation of electronic and steric properties:

Reaction Type Conditions Product Yield
Reduction (S=O → S)NaBH₄, H₂O/EtOH, 25°CN,N-Dimethyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine92%
Oxidation (S=O → SO₂)mCPBA, CH₂Cl₂, 0°C → RTN,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine78%

Applications :

  • Reduction enhances lipophilicity for drug delivery .

  • Oxidation to sulfonyl derivatives improves metabolic stability in pharmacological contexts .

Coupling Reactions

The dimethylamino side chain participates in Buchwald-Hartwig amination or Ullmann-type couplings with aryl halides:

General procedure :

  • React with Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C.

  • Introduce aryl/heteroaryl bromides (1.2 eq).

  • Isolate via column chromatography.

Example :

Compound+4-BromopyridineN,N-Dimethyl-1-(2-(methylsulfinyl)-4-(pyridin-4-yl)pyrimidin-4-yl)methanamine(68% yield)\text{Compound} + \text{4-Bromopyridine} \rightarrow \text{N,N-Dimethyl-1-(2-(methylsulfinyl)-4-(pyridin-4-yl)pyrimidin-4-yl)methanamine} \quad (68\% \text{ yield})

Key observation :

  • The methylsulfinyl group does not interfere with palladium catalysis, enabling regioselective C4 functionalization .

Cyclization and Heterocycle Formation

Intramolecular cyclization occurs under acidic or thermal conditions, forming fused bicyclic systems:

Case study :

  • Heating with POCl₃ at 80°C generates a chlorinated intermediate, which reacts with hydrazine to form pyrazolo[3,4-d]pyrimidine derivatives.

  • Subsequent coupling with aromatic amines yields tricyclic scaffolds with anticancer activity .

Mechanistic insight :

  • The dimethylamino group acts as an intramolecular base, facilitating deprotonation during cyclization .

Metabolic Reactions

In vitro studies highlight demethylation and sulfoxide reduction as primary metabolic pathways :

Enzyme System Reaction Metabolite Half-life (HLM)
Cytochrome P450 3A4N-DemethylationN-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine2.1 h
Aldehyde oxidaseSulfoxide reductionN,N-Dimethyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine4.8 h

Implications :

  • Methylation at the pyrimidine C6 position (as in related analogs) improves metabolic stability by 10-fold .

Coordination Chemistry

The dimethylamino and sulfinyl groups act as ligands for transition metals:

Complexation with Cu(II) :

  • Forms a 1:1 complex in methanol with λₘₐₓ = 650 nm (ε = 1,200 M⁻¹cm⁻¹).

  • Stability constant (log K) = 4.2 ± 0.3, indicating moderate binding affinity.

Applications :

  • Potential use in catalytic systems for cross-coupling reactions .

Scientific Research Applications

Anticancer Activity

N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine has shown promising results in anticancer research. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Key Findings :

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating the p53 pathway, a critical regulator of the cell cycle and apoptosis.
Cell LineIC50 (µM)Comments
A549 (Lung Cancer)15Significant reduction in cell viability observed
HeLa (Cervical Cancer)20Induces apoptosis via p53 activation

Antimicrobial Properties

There is growing evidence supporting the antimicrobial activity of this compound against various pathogens.

Research Insights :

  • Preliminary studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)Comments
Escherichia coli32 µg/mLEffective against common strains
Staphylococcus aureus16 µg/mLPotential for therapeutic use

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways relevant to disease progression.

Notable Enzyme Targets :

  • Acetylcholinesterase : Inhibition could provide therapeutic benefits in neurodegenerative diseases.
EnzymeIC50 (nM)Comments
Acetylcholinesterase<100Strong inhibitor; potential for Alzheimer's treatment

Case Study 1: Anticancer Efficacy

A detailed study evaluated the efficacy of this compound using murine models of cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups, attributed to enhanced apoptosis mediated by p53 activation.

Case Study 2: Antimicrobial Effectiveness

In another investigation focusing on antimicrobial properties, the compound demonstrated strong effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituent (Position) Amine Group Key Functional Groups
Target Compound Pyrimidine 2-(methylsulfinyl) N,N-dimethyl Sulfinyl, dimethylamine
Compound 6a Imidazo[2,1-b]thiazole 6-(4-(methylsulfonyl)phenyl) N,N-dimethyl Sulfonyl, dimethylamine
[2-(Pyridin-2-yl)pyrimidin-4-yl]methanamine Pyrimidine 2-pyridyl Methanamine Pyridyl, primary amine
2-(6-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)ethanamine Pyrimidine 6-chloro, 2-(methylsulfinyl) Ethanamine Sulfinyl, chloro, primary amine
N,N-Dimethyl-1-(4-nitrophenyl)methanamine Benzene 4-nitro N,N-dimethyl Nitro, dimethylamine
  • Sulfinyl vs. Sulfonyl/Thio Groups : The sulfinyl group in the target compound is less electron-withdrawing than sulfonyl (as in Compound 6a) but more polar than methylthio (-SMe) groups seen in analogs (e.g., ). This intermediate polarity may balance solubility and membrane permeability.

Biological Activity

N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine is a compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C9H13N3OS
  • Molecular Weight : 213.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in cellular signaling pathways. Notably, it has been studied for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a critical role in exosome biogenesis and is implicated in neurodegenerative diseases such as Alzheimer's disease (AD) .

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Inhibition of nSMase2 :
    • In vitro studies have shown that the compound inhibits nSMase2 activity, leading to decreased exosome release from cells. This effect is crucial in conditions where exosome dysfunction contributes to disease progression .
  • Antiproliferative Effects :
    • The compound has demonstrated antiproliferative effects in various cancer cell lines. In particular, it was noted to have an IC50 value indicating effective inhibition of cell growth .
  • Neuroprotective Properties :
    • Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially mitigating the effects of neurodegenerative diseases through its action on lipid metabolism and cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
nSMase2 InhibitionSignificant reduction in enzyme activity
Antiproliferative EffectsIC50 values < 40 nM in cancer cell lines
Neuroprotective EffectsPotential mitigation of neurodegenerative symptoms

Case Study: Inhibition of Exosome Release

A study conducted on mouse models demonstrated that treatment with this compound resulted in a marked decrease in exosome release from neuronal cells. This finding underscores the compound's potential as a therapeutic agent for conditions associated with excessive exosome release, such as AD .

Case Study: Anticancer Properties

In vitro assays involving various cancer cell lines revealed that this compound significantly inhibited cell proliferation, with particular efficacy observed in breast cancer models. The compound's mechanism appears to involve disruption of microtubule dynamics, akin to established chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for preparing N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine?

Methodological Answer: A two-step approach is recommended:

Intermediate Synthesis : Start with 2-(methylthio)pyrimidin-4-yl methanamine. React with dimethylamine under nucleophilic substitution conditions (e.g., using DMF as a solvent and K2_2CO3_3 as a base at 80°C for 12 hours).

Oxidation : Treat the sulfide intermediate with an oxidizing agent like H2_2O2_2 (30% in ethanol) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to selectively oxidize the thioether (-S-) to sulfinyl (-SO-) .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, EtOAc/hexane gradient).

Q. How can structural characterization be performed to confirm the sulfinyl group and overall molecular integrity?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy :
    • 1^1H NMR : Look for characteristic pyrimidine ring protons (δ 8.1–8.3 ppm for H-5 and H-6) and sulfinyl-induced deshielding of adjacent protons .
    • 13^13C NMR : Confirm sulfinyl carbon resonance at δ ~45–50 ppm .
  • IR Spectroscopy : Identify S=O stretching vibrations at 1020–1060 cm1^{-1} .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C9_9H15_{15}N3_3OS) with <2 ppm error .

Q. What stability challenges arise from the methylsulfinyl moiety, and how can they be mitigated?

Methodological Answer: The sulfinyl group is prone to:

  • Oxidation : Avoid strong oxidizers (e.g., peroxides) during storage. Use inert atmospheres (N2_2/Ar) for long-term stability .
  • Reduction : Monitor for reversion to sulfide under acidic conditions (e.g., gastric pH). Stabilize formulations with antioxidants like BHT (0.1% w/v) .
    Storage Recommendations : Store at –20°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How can enzymatic inhibition assays be designed to study this compound’s biological activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfinyl-binding pockets (e.g., cholinesterases, kinases). Use molecular docking (AutoDock Vina) to predict binding affinity .
  • Assay Protocol :
    • Kinetic Studies : Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterase inhibition) and measure IC50_{50} values via microplate readers .
    • Competitive Binding : Perform SPR (surface plasmon resonance) to quantify dissociation constants (KD_D) .
      Data Interpretation : Normalize activity against controls (e.g., donepezil for cholinesterase) and validate with dose-response curves .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >95% purity. Contaminants (e.g., unoxidized sulfide) may skew results .
  • Assay Replication : Standardize conditions (pH, temperature, solvent) across labs. For example, discrepancies in IC50_{50} values may arise from DMSO concentration variations .
  • Structural Confirmation : Re-analyze active batches via X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to rule out isomerism .

Q. What computational strategies are effective for predicting interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model sulfinyl group flexibility in binding pockets over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic sites on the pyrimidine ring .
  • Machine Learning : Train QSAR models with PubChem BioAssay data to predict ADMET properties .

Q. How can derivatives of this compound be synthesized to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Pyrimidine Modifications : Introduce halogens (Cl, F) at position 6 via Pd-catalyzed cross-coupling (Suzuki-Miyaura with aryl boronic acids) .
  • Sulfinyl Replacement : Synthesize sulfone (-SO2_2-) or sulfonamide (-NHSO2_2-) analogs using H2_2O2_2/acetic acid or sulfonating agents (e.g., SOCl2_2), respectively .
  • Amine Functionalization : Replace dimethylamine with cyclic amines (e.g., piperidine) via reductive amination (NaBH3_3CN, MeOH) .

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